(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide
CAS No.:
Cat. No.: VC16317986
Molecular Formula: C26H31NO7
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31NO7 |
|---|---|
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide |
| Standard InChI | InChI=1S/C26H31NO7/c1-16(10-12-22(28)27-13-14-33-21-8-6-5-7-20(21)31-3)9-11-18-24(29)23-19(15-34-26(23)30)17(2)25(18)32-4/h5-9,29H,10-15H2,1-4H3,(H,27,28)/b16-9+ |
| Standard InChI Key | OSNAWTFVPLZAHG-CXUHLZMHSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCOC3=CC=CC=C3OC)O |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCOC3=CC=CC=C3OC)O |
Introduction
Structural Characterization and Nomenclature
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of this compound is (4E)-6-(6-methoxy-7-methyl-4-oxidanyl-3-oxidanylidene-1H-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide, reflecting its stereochemistry and functional groups . Its molecular formula is C₂₆H₃₁NO₇, with a molecular weight of 469.5 g/mol . The (4E) designation specifies the trans configuration of the double bond in the hex-4-enamide chain, critical for its conformational stability.
Key Functional Groups and Stereochemistry
The molecule contains:
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A 3-oxo-1,3-dihydro-2-benzofuran core substituted with hydroxyl (−OH), methoxy (−OCH₃), and methyl (−CH₃) groups at positions 4, 6, and 7, respectively.
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An α,β-unsaturated enamide group ((4E)-4-methylhex-4-enamide) contributing to potential electrophilic reactivity.
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A 2-(2-methoxyphenoxy)ethyl side chain attached to the amide nitrogen, introducing aromaticity and ether linkages .
The stereoelectronic effects of the (4E) configuration influence intramolecular hydrogen bonding and intermolecular interactions, as evidenced by computational modeling .
Synthesis and Reaction Pathways
Purification and Characterization
Purification often employs reverse-phase chromatography (C18 columns) due to the compound’s moderate polarity (LogP = 4.6) . Structural confirmation is achieved via:
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 469.5 [M+H]⁺.
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Nuclear Magnetic Resonance (NMR): Distinct signals for the benzofuran protons (δ 6.8–7.2 ppm), enamide vinyl protons (δ 5.8–6.3 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
Physicochemical Properties
Solubility and Partitioning
The compound’s LogP value of 4.6 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane over aqueous media . Its topological polar surface area (TPSA) of 103 Ų reflects significant hydrogen-bonding capacity, likely from the amide, hydroxyl, and ether functional groups .
Stability and Reactivity
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pH-Dependent Stability: The enamide’s α,β-unsaturated system renders it susceptible to nucleophilic attack at physiological pH, necessitating storage under inert conditions.
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Photodegradation: The benzofuran core may undergo photooxidation, requiring light-protected handling.
Computational and Experimental Data Comparison
| Property | Experimental Value | Calculated Value (DFT) | Source |
|---|---|---|---|
| Molecular Weight | 469.5 g/mol | 469.5 g/mol | |
| LogP | 4.6 | 4.5 | |
| TPSA | 103 Ų | 105 Ų | |
| Dipole Moment | Not reported | 6.2 Debye |
Density functional theory (DFT) calculations align closely with experimental LogP and TPSA, validating predictive models for analogous amides .
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